Ifenprodil-Tartrat

Übersicht

Beschreibung

4-[1-hydroxy-2-[4-(phenylmethyl)-1-piperidinyl]propyl]phenol is a member of piperidines.

N-methyl-D-aspartate (NMDA) receptors (NMDARs) are members of the ionotropic glutamate receptor family, with key roles in brain development and neurological function. NMDARs are heterotetramers that typically involve a dimer of dimers of both GluN1 and GluN2A-D subunits, with each subunit itself composed of an N-terminal domain (NTD), a ligand-binding domain (LBD), a transmembrane domain, and a C-terminal cytoplasmic domain. Binding at the LBD of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits is a regulatory mechanism for channel activation. In addition, allosteric modulators are known to bind at the NTDs and form another layer of regulation. One such allosteric regulator is ifenprodil, which was first shown to bind the NMDARs in the 1990s, and specifically to those NMDARs containing the GluN2B subunit. Further studies elucidated that ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist. Although ifenprodil has received considerable interest in its potential neuromodulatory activities in psychiatric conditions, including dependency and depression, it has also been shown to have an immunomodulatory effect. In an unbiased screen for compounds capable of reducing cell death induced by infection with the influenza strain H5N1, ifenprodil was found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells. Ifenprodil is being investigated for its potential utility in treating COVID-19 in an ongoing phase 2b/3 clinical trial (NCT04382924).

Ifenprodil is an orally bioavailable, N-methyl-D-aspartate (NMDA) receptor antagonist, with potential central nervous system (CNS) stimulating, neuroprotective, anti-inflammatory and anti-fibrotic activities. Upon administration, ifenprodil targets, binds to and inhibits glutamanergic NMDA receptors (NMDARs), specifically the glycine-binding NMDA receptor subunit 1 (GluN1) and 2 (glutamate-binding NMDA receptor subunit 2; NMDA-type subunit 2B; GluN2B), thereby preventing NMDAR signaling. This inhibits neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Additionally, ifenprodil inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interacts with alpha1 adrenergic, serotonin, and activates sigma receptors. Ifenprodil exerts its anti-inflammatory effect through its effect on NMDA and possibly sigma-1 receptors. Although the exact mechanism has not fully been elucidated, this agent reduces the infiltration of neutrophils and T-cells into the lungs and prevents the release of pro-inflammatory cytokines. This may result in the reduction of the lung inflammatory response, inhibit fibrosis in the lungs and may reduce the severity of cough. NMDA receptors are multimeric ionotropic glutamate receptors composed of four subunits and are expressed on various cells and organs, such as in the brain, lungs, and on T-cells and neutrophils.

Wissenschaftliche Forschungsanwendungen

Behandlung neurologischer Defizite

Ifenprodil-Tartrat hat sich gezeigt, dass es langfristige neurologische Defizite verbessert. Es wirkt, indem es die Glutamat-induzierte Excitotoxizität nach experimenteller Subarachnoidalblutung (SAH) antagonisiert. Das Medikament ist ein nicht-kompetitiver Antagonist des GluN1-GluN2B N-Methyl-D-Aspartat (NMDA)-Rezeptors, der exzitotoxische Schäden in vitro und in vivo vermittelt .

Behandlung der Posttraumatischen Belastungsstörung (PTSD)

This compound wurde bei der Behandlung von PTSD bei Jugendlichen eingesetzt. In einer randomisierten, doppelblinden, placebokontrollierten Studie zeigte es sich als wirksam .

Behandlung zerebrovaskulärer Erkrankungen

This compound wird zur Behandlung zerebrovaskulärer Erkrankungen eingesetzt. Es blockiert G-Protein-gekoppelte nach innen gerichtete rectifizierende Kaliumkanäle (GIRKs) und interagiert mit α1-adrenergen, N-Methyl-D-Aspartat- und Serotoninrezeptoren .

Behandlung der peripheren arteriellen Verschlusskrankheit

Diese Verbindung wird auch zur Behandlung der peripheren arteriellen Verschlusskrankheit eingesetzt .

Anticonvulsive Eigenschaften

This compound hat anticonvulsive Eigenschaften. Es kann zur Behandlung von Krampfanfällen eingesetzt werden .

Antinozizeptive Eigenschaften

This compound hat antinozizeptive Eigenschaften, d. h. es kann die Empfindlichkeit gegenüber schmerzhaften Reizen reduzieren .

Wirkmechanismus

Target of Action

Ifenprodil tartrate primarily targets the N-methyl-D-aspartate (NMDA) receptors , specifically the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . These receptors are members of the ionotropic glutamate receptor family, playing key roles in brain development and neurological function .

Mode of Action

Ifenprodil tartrate acts as a non-competitive antagonist at the NMDA receptors . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . This binding inhibits the activation of the NMDA receptors, thereby modulating the neurological functions that these receptors control .

Biochemical Pathways

The primary biochemical pathway affected by ifenprodil tartrate is the glutamatergic signaling pathway . By antagonizing the NMDA receptors, ifenprodil tartrate can modulate the effects of glutamate, the major excitatory neurotransmitter in the brain . This can lead to a reduction in excitotoxicity, which is a pathological process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .

Pharmacokinetics

It is known that the compound is soluble in ethanol and water, which may influence its absorption and distribution in the body .

Result of Action

Ifenprodil tartrate has been shown to have both neuromodulatory and immunomodulatory effects . In the context of neuromodulation, it can improve long-term sensorimotor and spatial learning deficits, attenuate neuronal death, and reduce cellular and mitochondrial Ca2+ overload . As an immunomodulator, it has been found to alleviate cytokine storms and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .

Action Environment

The action of ifenprodil tartrate can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate can enhance the compound’s antagonistic effects on the NMDA receptors . Furthermore, the compound’s solubility in ethanol and water suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Biochemische Analyse

Biochemical Properties

Ifenprodil tartrate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it inhibits GIRK channels and interacts with alpha1 adrenergic, serotonin, and sigma receptors . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of these channels and receptors .

Cellular Effects

Ifenprodil tartrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .

Molecular Mechanism

The molecular mechanism of action of Ifenprodil tartrate is primarily through its non-competitive antagonism of the NMDA receptor, specifically the GluN1 and GluN2B subunits . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ifenprodil tartrate change over time. It has been shown to improve long-term sensorimotor and spatial learning deficits in rat SAH models . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Ifenprodil tartrate vary with different dosages in animal models. For instance, in rat models of painful diabetic neuropathy, ifenprodil tartrate has been shown to reduce flinching and licking behaviors in a dose-dependent manner .

Eigenschaften

IUPAC Name |

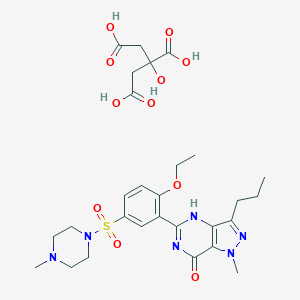

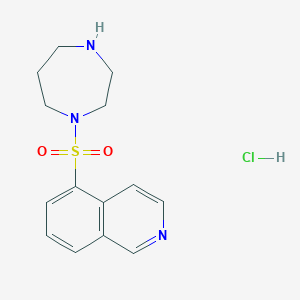

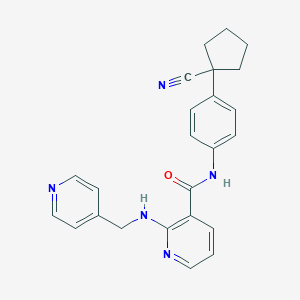

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPRDSPPYMZQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H60N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23210-58-4 | |

| Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.